

# Spectroscopic Profile of 1-(4-Bromophenyl)cyclobutanol: A Technical Overview

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## Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanol

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## Abstract

This technical guide provides a detailed spectroscopic analysis of **1-(4-Bromophenyl)cyclobutanol**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This guide also includes a detailed experimental protocol for the synthesis of **1-(4-Bromophenyl)cyclobutanol**, providing a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

## Predicted Spectroscopic Data

While experimental spectra for **1-(4-Bromophenyl)cyclobutanol** are not readily available in public databases, its spectroscopic characteristics can be reliably predicted based on its chemical structure and data from similar molecules. The following tables summarize the expected quantitative data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 1-(4-Bromophenyl)cyclobutanol

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.50	Doublet	2H	Ar-H (ortho to Br)
~7.35	Doublet	2H	Ar-H (meta to Br)
~2.50	Multiplet	2H	Cyclobutyl CH <sub>2</sub>
~2.10	Multiplet	2H	Cyclobutyl CH <sub>2</sub>
~1.80	Multiplet	2H	Cyclobutyl CH <sub>2</sub>
~2.0 (variable)	Singlet	1H	OH

Predicted solvent: CDCl<sub>3</sub>. Chemical shifts are referenced to TMS (0 ppm).

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 1-(4-Bromophenyl)cyclobutanol**

Chemical Shift ( $\delta$ , ppm)	Assignment
~145	Quaternary Ar-C-C-OH
~131	Ar-CH (ortho to Br)
~128	Ar-CH (meta to Br)
~121	Quaternary Ar-C-Br
~78	Quaternary C-OH
~35	Cyclobutyl CH <sub>2</sub>
~15	Cyclobutyl CH <sub>2</sub>

Predicted solvent: CDCl<sub>3</sub>.

**Table 3: Predicted IR Absorption Bands for 1-(4-Bromophenyl)cyclobutanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Broad	O-H stretch (alcohol)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic)
~1590	Strong	C=C stretch (aromatic ring)
~1485	Strong	C=C stretch (aromatic ring)
~1070	Strong	C-O stretch (tertiary alcohol)
~1010	Strong	C-Br stretch
~820	Strong	p-disubstituted benzene bend

**Table 4: Predicted Mass Spectrometry Fragmentation for 1-(4-Bromophenyl)cyclobutanol**

m/z	Ion	Notes
226/228	[M] <sup>+</sup>	Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes ( <sup>79</sup> Br/ <sup>81</sup> Br)
209/211	[M-OH] <sup>+</sup>	Loss of hydroxyl radical
183/185	[M-C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>	Loss of cyclopropyl radical
155/157	[C <sub>6</sub> H <sub>4</sub> Br] <sup>+</sup>	Bromophenyl cation
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Phenyl cation

## Experimental Protocols

### Synthesis of 1-(4-Bromophenyl)cyclobutanol[1]

A detailed procedure for the synthesis of 1-(4-Bromophenyl)cyclobutanol is outlined below.[1]

Materials:

- 1-Bromo-4-iodobenzene
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (2.5 M in hexane)
- Cyclobutanone
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Heptane
- Anhydrous sodium sulfate
- Silica gel

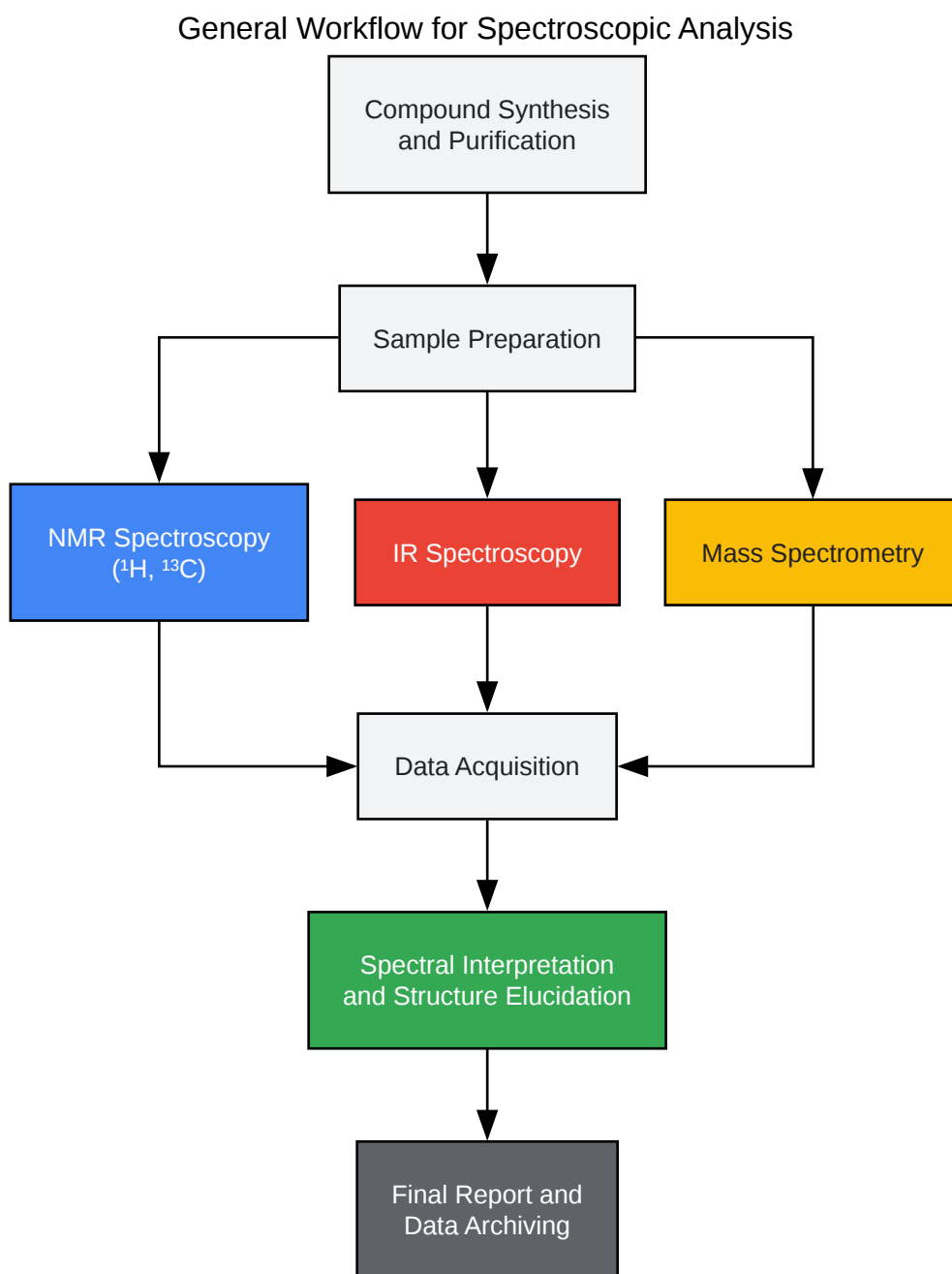
Procedure:

- Dissolve 1-bromo-4-iodobenzene (1.6293 g, 5.75 mmol) in anhydrous tetrahydrofuran (10 mL) in a reaction vessel under a nitrogen atmosphere.[\[1\]](#)
- Cool the reaction mixture to -78 °C.[\[1\]](#)
- Slowly add n-butyllithium (2.42 mL of a 2.5 M solution in hexane, 6.05 mmol) to the cooled solution and stir for 20 minutes at -78 °C.[\[1\]](#)
- Add cyclobutanone (0.448 mL, 6.05 mmol) dropwise to the cold solution.[\[1\]](#)
- Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.[\[1\]](#)
- Quench the reaction with a saturated aqueous ammonium chloride solution.[\[1\]](#)
- Extract the product with a 1:1 (v/v) mixture of ethyl acetate and tetrahydrofuran.
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil.[\[1\]](#)

- Purify the crude product by silica gel column chromatography using a gradient elution of 0% to 30% ethyl acetate in heptane to yield **1-(4-bromophenyl)cyclobutanol** as a clear oil (0.8033 g, 65% yield).<sup>[1]</sup>

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: A flowchart illustrating the general stages of spectroscopic analysis.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be used as a reference. Experimental verification is recommended for precise characterization.

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## References

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